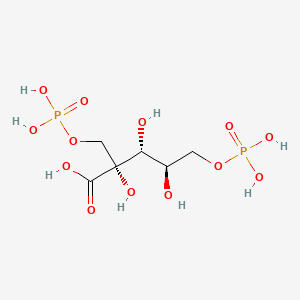
2-Carboxyarabinitol-1,5-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carboxy-D-arabinitol 1,5-bisphosphate is a ribonic acid phosphate. It derives from a 2-carboxy-D-arabinitol and a D-ribonic acid.
Aplicaciones Científicas De Investigación
Biochemical Role in Photosynthesis
CA1P is a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation in photosynthesis. Its synthesis and degradation are tightly regulated processes that impact photosynthetic efficiency, particularly under varying light conditions.
Inhibition of Rubisco Activity
- Mechanism : CA1P inhibits Rubisco by binding to its active site, thus preventing the enzyme from catalyzing the conversion of ribulose-1,5-bisphosphate and carbon dioxide into two molecules of 3-phosphoglycerate. This inhibition is particularly pronounced under low light conditions where CA1P levels increase .
- Regulation : The activity of CA1P is modulated by various factors including light intensity and the presence of specific metabolites. For example, the enzyme 2-carboxyarabinitol 1-phosphatase (CA1Pase) facilitates the degradation of CA1P, thereby relieving its inhibitory effect on Rubisco .
Regulatory Mechanisms
The regulation of CA1P and its phosphatase involves several biochemical pathways:
- Light Regulation : The degradation of CA1P is stimulated by light, which enhances the activity of CA1Pase. This process is crucial for optimizing photosynthetic performance during daylight hours .
- Metabolite Interaction : Various metabolites such as fructose 1,6-bisphosphate and 3-phosphoglycerate have been shown to positively affect CA1Pase activity, indicating a complex interplay between different metabolic pathways .
Transgenic Plants
Research involving transgenic plants has demonstrated that manipulating the levels of CA1P can significantly affect photosynthetic efficiency:
- Antisense Tobacco Studies : In studies with antisense tobacco plants exhibiting reduced levels of Rubisco activase, it was observed that increased CA1P levels correlated with decreased CO2 assimilation rates. This highlights the critical role of CA1P in regulating Rubisco activity under varying light conditions .
- Chloroplastic Fructose 1,6-Bisphosphate Phosphatase : Transgenic plants with decreased chloroplastic fructose 1,6-bisphosphate phosphatase showed elevated levels of both fructose 1,6-bisphosphate and CA1P. This suggests a feedback mechanism where increased substrate availability leads to higher inhibitory metabolite production .
Potential Agricultural Applications
Given its role in regulating photosynthesis, CA1P presents various applications in agricultural biotechnology:
- Enhancing Crop Yields : By genetically modifying crops to optimize CA1P metabolism, it may be possible to enhance photosynthetic efficiency and increase crop yields under suboptimal light conditions.
- Stress Resistance : Understanding how CA1P regulates Rubisco could lead to the development of crops that maintain productivity under stress conditions such as drought or low light.
Propiedades
Número CAS |
27442-42-8 |
|---|---|
Fórmula molecular |
C6H14O13P2 |
Peso molecular |
356.11 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
Clave InChI |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES isomérico |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
27442-42-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2'-carboxy-D-arabinitol 1,5-bisphosphate 2-CABP 2-carboxy-D-arabinitol 1,5-diphosphate 2-carboxyarabinitol 1,5-biphosphate 2-carboxyarabinitol 1,5-bisphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















